molecular formula C8H5FN2O2 B1337949 7-Fluoroquinazoline-2,4(1H,3H)-dione CAS No. 76088-98-7

7-Fluoroquinazoline-2,4(1H,3H)-dione

Cat. No.: B1337949
CAS No.: 76088-98-7
M. Wt: 180.14 g/mol
InChI Key: TVXRSUFHSHBLOM-UHFFFAOYSA-N
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Description

7-Fluoroquinazoline-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C8H5FN2O2 and its molecular weight is 180.14 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Modifications

  • Synthesis Approaches

    A method for the synthesis of 7-Fluoroquinazoline-2,4(1H,3H)-dione from 2,4-difluorobenzoic acid has been proposed, illustrating a pathway to obtain fluoroquinazolinones, which are significant in medicinal chemistry due to their biological activities (Layeva et al., 2007). Furthermore, a rapid synthetic method has been established for the synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine, emphasizing the importance of 7-fluoroquinazoline-2,4-diol as an intermediate in the creation of small molecule anticancer drugs (Zhou et al., 2019).

  • Chemical Reactions and Modifications

    The research has also delved into the limitations and novel modifications of reactions involving fluoroquinazolinediones, such as the Wittig–Horner-type annulation and the Perkow reaction, which play a crucial role in the structural modification of quinazoline derivatives (Pomeisl et al., 2007; Paleta et al., 2005).

Biological Interactions and Pharmacological Potential

  • Interaction with Biological Targets

    A study focused on the interaction of a fluorinated quinazolinone derivative with lysozyme through various spectrophotometric studies, highlighting the role of fluorine in enhancing the interaction with protein targets. This interaction was further confirmed by circular dichroism and NMR studies, suggesting potential therapeutic applications (Hemalatha et al., 2016).

  • Antitumor Agents

    Another line of research involves the design, synthesis, and biological evaluation of novel quinazoline-2,4-diones conjugated with different amino acids as potential inhibitors of the fungus chitin synthase enzyme, which is crucial for fungal cell wall synthesis. This approach aims to develop compounds with antifungal properties, highlighting the versatility of quinazoline derivatives in addressing various biological targets (Noureldin et al., 2018).

Properties

IUPAC Name

7-fluoro-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c9-4-1-2-5-6(3-4)10-8(13)11-7(5)12/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVXRSUFHSHBLOM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)NC(=O)NC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90506208
Record name 7-Fluoroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76088-98-7
Record name 7-Fluoroquinazoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90506208
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a mixture of 2-amino-4-fluorobenzoic acid (4.0 g, 26 mmol) and potassium cyanate (3.5 g, 43 mmol) in water (200 mL) was added acetic acid (3 mL, 45 mmol) and the mixture was stirred at room temperature for about 5 h. To the mixture was added NaOH (15 g, 375 mmol) and it was stirred for another 1 h. The mixture was filtered and the solid was mixed in hot water, and it was adjusted to pH=5˜6 by addition of acetic acid. The mixture was filtered and washed with water, dried to give the title compound (3.0 g, 65% yield) as gray solid. MS: m/z 181.1 [M+H]+
Quantity
4 g
Type
reactant
Reaction Step One
Name
potassium cyanate
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Name
Quantity
15 g
Type
reactant
Reaction Step Three
Yield
65%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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